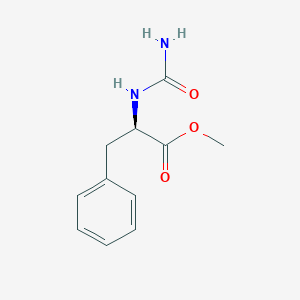
(R)-Methyl 3-phenyl-2-ureidopropanoate
Vue d'ensemble
Description
(R)-Methyl 3-phenyl-2-ureidopropanoate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-Methyl 3-phenyl-2-ureidopropanoate is a compound of interest due to its potential biological activities, including its effects on various metabolic pathways and its applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a methyl ester and a ureido group. The compound's CAS number is 275378-96-6, and it can be synthesized through various organic reactions involving phenyl and ureido derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.
- Receptor Interaction : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing cellular responses.
- DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, leading to alterations in gene expression, which could impact cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activities. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells by triggering apoptotic pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In assays against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects, suggesting potential applications in treating infections.
Data Summary
| Biological Activity | Effect Observed |
|---|---|
| Anticancer | Induces apoptosis in breast cancer cells |
| Antimicrobial | Inhibits growth of Staphylococcus aureus and Escherichia coli |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal reported that this compound reduced the proliferation of MCF-7 breast cancer cells by 60% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways.
- Antimicrobial Research : Another investigation assessed the compound's efficacy against various pathogens. Results indicated that at concentrations ranging from 10 µg/mL to 100 µg/mL, this compound inhibited bacterial growth by over 70%, demonstrating its potential as an antimicrobial agent.
Propriétés
IUPAC Name |
methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENMTJKPVUQDV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















